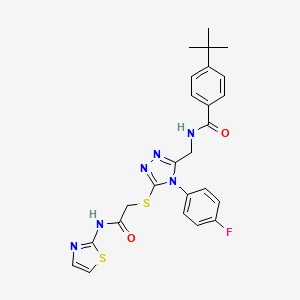![molecular formula C24H20N2O5S2 B2678254 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide CAS No. 900135-13-9](/img/structure/B2678254.png)
4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide is a thiazolidinone derivative with diverse applications in the fields of chemistry, biology, medicine, and industry. Its unique molecular structure, which integrates a thiazolidinone ring with a coumarin moiety, underpins its diverse pharmacological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide generally involves the condensation of 4-methoxybenzaldehyde, thiourea, and butanoic acid derivatives in the presence of appropriate catalysts under controlled conditions. This is followed by a cyclization reaction to form the thiazolidinone ring, with subsequent incorporation of the coumarin moiety through additional steps.
Industrial Production Methods: On an industrial scale, the synthesis is often carried out using continuous flow reactors to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis and green chemistry principles are employed to enhance reaction rates and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidative degradation, which affects its pharmacological properties.
Reduction: : Selective reduction can modify the functional groups, altering its bioactivity.
Substitution: : The aromatic rings are prone to electrophilic substitution, which can introduce various substituents.
Oxidation: : Hydrogen peroxide and metal catalysts like palladium on carbon.
Reduction: : Sodium borohydride and lithium aluminum hydride.
Substitution: : Halogens (bromine, chlorine) and acids (sulfuric acid, hydrochloric acid).
Oxidation: : Oxo- and hydroxy-derivatives.
Reduction: : Alcohols and alkanes.
Substitution: : Halogenated derivatives and substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is employed as an intermediate in the synthesis of other complex molecules due to its versatile reactive sites.
Biology: It exhibits significant antimicrobial, antiviral, and antifungal activities, making it a valuable candidate for drug development.
Medicine: Investigations reveal promising anti-inflammatory, anticancer, and neuroprotective effects, extending its potential in therapeutic applications.
Industry: In the industrial domain, it serves as a precursor for dyes, agrochemicals, and specialty polymers.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. It inhibits key enzymes involved in inflammatory pathways, induces apoptosis in cancer cells by disrupting mitochondrial function, and modulates neurotransmitter receptors in the nervous system.
Molecular Targets and Pathways:Enzymes: : Cyclooxygenase, lipoxygenase.
Receptors: : GABA, NMDA.
Comparación Con Compuestos Similares
Unique Characteristics: The integration of the thiazolidinone and coumarin moieties imparts unique pharmacological profiles, such as combined anti-inflammatory and anticancer activities, which are not common in similar compounds.
Similar Compounds:Thiazolidinediones: : Primarily used in diabetes treatment, lacking the coumarin moiety.
Coumarins: : Widely known for anticoagulant properties but do not possess the thiazolidinone ring.
This detailed article encapsulates the multifaceted nature of 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide, highlighting its synthesis, reactions, applications, mechanism, and unique characteristics.
Propiedades
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c1-30-18-8-4-15(5-9-18)13-20-23(29)26(24(32)33-20)12-2-3-21(27)25-17-7-10-19-16(14-17)6-11-22(28)31-19/h4-11,13-14H,2-3,12H2,1H3,(H,25,27)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPVOQQJFGWQG-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)

![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)
![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2678180.png)
![2-Chloro-1-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B2678181.png)

![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2678187.png)

![2-{[(2-Bromophenyl)methyl]amino}butan-1-ol](/img/structure/B2678191.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2678194.png)
